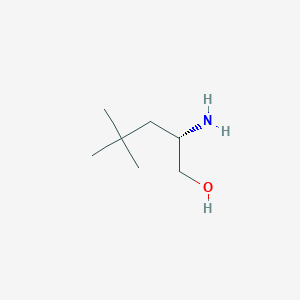
(2S)-2-amino-4,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4,4-dimethylpentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by its amino group attached to the second carbon and a hydroxyl group attached to the first carbon of a pentane chain, which also has two methyl groups attached to the fourth carbon. This structural arrangement gives it unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,4-dimethylpentan-1-ol.
Amination: The hydroxyl group at the first carbon is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or amides.
Applications De Recherche Scientifique
(2S)-2-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2S)-2-amino-4,4-dimethylpentan-1-ol exerts its effects involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, influencing metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-4,4-dimethylpentan-1-ol: The enantiomer of the compound with different optical activity.
2-Amino-4-methylpentan-1-ol: Lacks one methyl group compared to (2S)-2-amino-4,4-dimethylpentan-1-ol.
2-Amino-3-methylpentan-1-ol: Has a different position of the methyl group on the pentane chain.
Uniqueness
This compound is unique due to its specific chiral center and the presence of two methyl groups on the fourth carbon, which significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(2S)-2-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
Clé InChI |
OCJXWXGVDQCFJW-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)C[C@@H](CO)N |
SMILES canonique |
CC(C)(C)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















